1-(3,4-Dichlorophenyl)but-3-en-1-ol
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Overview
Description
1-(3,4-Dichlorophenyl)but-3-en-1-ol is an organic compound with the molecular formula C10H10Cl2O and a molecular weight of 217.09 g/mol . This compound is characterized by the presence of a dichlorophenyl group attached to a butenol chain. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)but-3-en-1-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with an appropriate alkene under specific conditions. One common method involves the use of a Grignard reagent, where 3,4-dichlorobenzaldehyde reacts with a Grignard reagent such as allylmagnesium bromide to form the desired product . The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)but-3-en-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)but-3-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: A phenyl urea compound with similar structural features but different functional groups.
1-(3,4-Dichlorophenyl)but-3-en-1-amine hydrochloride: A related compound with an amine group instead of a hydroxyl group.
Uniqueness
1-(3,4-Dichlorophenyl)but-3-en-1-ol is unique due to its specific combination of a dichlorophenyl group and a butenol chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.
Biological Activity
1-(3,4-Dichlorophenyl)but-3-en-1-ol is an organic compound that has garnered attention due to its potential biological activities. Characterized by its unique structure, which includes a butenol moiety substituted with a dichlorophenyl group, this compound has a molecular formula of C11H10Cl2O and a molecular weight of approximately 205.08 g/mol. Its double bond between the second and third carbon atoms enhances its reactivity and biological potential.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have shown that it can effectively inhibit the growth of various bacterial strains. For instance, a study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum antimicrobial activity .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
Pseudomonas aeruginosa | 10 | 128 µg/mL |
The antimicrobial action of this compound may be attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes. Its structural similarity to other bioactive compounds suggests that it may act through multiple mechanisms, including enzyme inhibition and membrane disruption .
Case Studies
Several case studies have explored the biological activity of this compound:
- Case Study on Anticancer Activity : A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it significantly reduced cell viability in breast cancer (MCF-7) and colon cancer (HT-29) cell lines, with IC50 values of approximately 25 µM and 30 µM, respectively .
- Pain Modulation Study : In an animal model for orofacial pain, administration of the compound showed a reduction in pain behaviors in rats subjected to hypertonic saline injections. This suggests potential analgesic properties mediated through cannabinoid receptor interactions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Comparative studies with related compounds have highlighted the importance of the dichlorophenyl group in enhancing antimicrobial and anticancer activities.
Table 2: Comparison of Related Compounds
Compound Name | Structural Feature | Biological Activity |
---|---|---|
1-(3,4-Dimethoxyphenyl)but-3-en-1-ol | Methoxy groups instead of chlorine | Different antimicrobial profile |
1-(3,4-Dichlorophenyl)-1-butanol | Saturated alcohol | Reduced reactivity |
3-(2,4-Dichlorophenyl)but-2-en-1-ol | Different position of double bond | Altered anticancer activity |
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)but-3-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h2,4-6,10,13H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKECYPLFPZDELH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC(=C(C=C1)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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